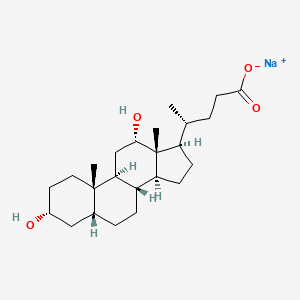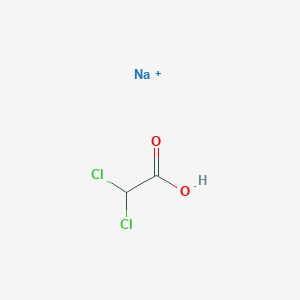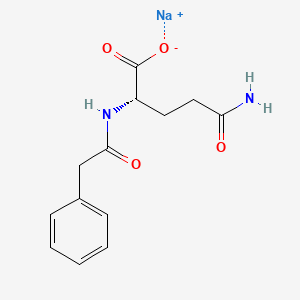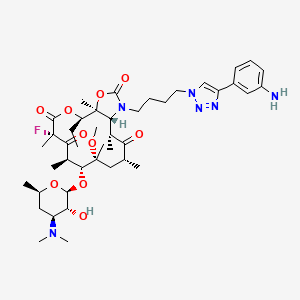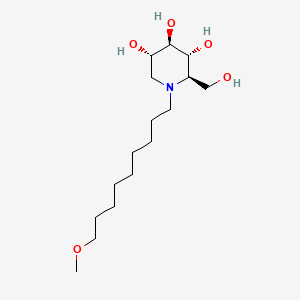
N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Vue d'ensemble
Description
N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine: is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a diethylphenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The reaction conditions include:
Temperature: Reflux (approximately 100°C)
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,6-diethylphenyl)imidazole-2-carboxylic acid.
Reduction: Reduction of the imidazole ring can lead to the formation of N-(2,6-diethylphenyl)imidazolidine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-(2,6-diethylphenyl)imidazole-2-carboxylic acid.
Reduction: N-(2,6-diethylphenyl)imidazolidine.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of metabolic pathways, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
N-(2,6-Diethylphenyl)-2-imidazoline: Similar structure but lacks the dihydro component.
N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazole-2-thione: Contains a sulfur atom in place of the amine group.
Uniqueness: N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern and the presence of the dihydroimidazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
4751-48-8 |
|---|---|
Formule moléculaire |
C13H19N3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16) |
Clé InChI |
IALHTUPVRAQZFI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NCCN2 |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC2=NCCN2 |
Apparence |
Solid powder |
| 4751-48-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
4749-61-5 (mono-hydrochloride) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(2,6-diethylphenylamino)-2-imidazolidine 2-(2,6-diethylphenylamino)-2-imidazolidine hydrochloride 2-(2,6-diethylphenylamino)-2-imidazolidine monohydrochloride 2-(2,6-diethylphenylamino)-2-imidazolidine nitrate N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine ST 91 ST-91 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



